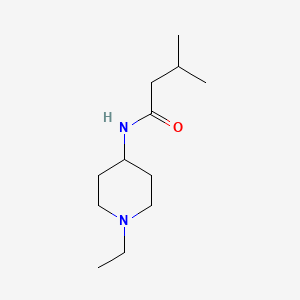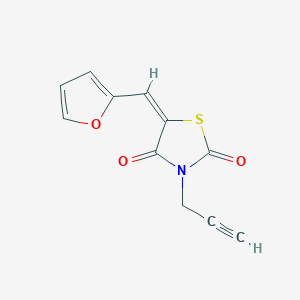![molecular formula C21H26N2O3S B4838101 ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4838101.png)
ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate, also known as ETC-159, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway is involved in a variety of cellular processes, including embryonic development, tissue homeostasis, and cancer progression. ETC-159 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
Ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate targets the Wnt signaling pathway by inhibiting the activity of the enzyme porcupine. Porcupine is responsible for adding a lipid molecule to Wnt proteins, which is necessary for their secretion and activation of the pathway. By inhibiting porcupine, ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate prevents the activation of the Wnt pathway and reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In preclinical studies, ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been shown to reduce the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has also been shown to increase bone density and reduce bone resorption in animal models of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity for the Wnt signaling pathway. ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate targets a specific enzyme in the pathway, which reduces the potential for off-target effects. However, one limitation of using ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate is its solubility in aqueous solutions. ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate is a hydrophobic molecule, which can make it difficult to administer in vivo and in vitro.
Direcciones Futuras
There are several future directions for the research and development of ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate in vivo to determine its efficacy and safety. Additionally, further research is needed to explore the potential therapeutic applications of ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate in other diseases beyond cancer.
Aplicaciones Científicas De Investigación
Ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt signaling pathway is known to be dysregulated in various types of cancer, and ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the pathway and reduce tumor growth in preclinical studies. ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential use in treating other diseases, such as osteoporosis and Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 4-[(5-tert-butyl-2-methoxyphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-6-26-19(24)14-7-10-16(11-8-14)22-20(27)23-17-13-15(21(2,3)4)9-12-18(17)25-5/h7-13H,6H2,1-5H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCJHTVUMKBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4838022.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4838030.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)


![2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4838066.png)

![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
![3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4838109.png)
![N-(4-chlorophenyl)-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4838123.png)
![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4838128.png)
![2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4838132.png)